molecular formula C9H10N2O B1593621 N-Cyclopropylisonicotinamide CAS No. 25764-75-4

N-Cyclopropylisonicotinamide

Cat. No.: B1593621
CAS No.: 25764-75-4
M. Wt: 162.19 g/mol
InChI Key: PTRHJJHEZUMSQS-UHFFFAOYSA-N
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Description

N-Cyclopropylisonicotinamide is a synthetic compound belonging to the class of isonicotinamide derivatives. It has garnered attention due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylisonicotinamide typically involves the condensation of isonicotinic acid or its derivatives with cyclopropylamine. One common method includes the reaction of isonicotinic acid chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isonicotinamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-Cyclopropylisonicotinamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways essential for the survival and proliferation of cancer cells or pathogens .

Comparison with Similar Compounds

    2-Bromo-N-cyclopropylisonicotinamide: A brominated derivative with similar structural features but different reactivity and applications.

    Isonicotinamide: The parent compound without the cyclopropyl group, used in various pharmaceutical and industrial applications

Uniqueness: N-Cyclopropylisonicotinamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

N-Cyclopropylisonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic implications.

This compound belongs to a class of compounds known for their ability to inhibit specific kinases, which are crucial in various signaling pathways associated with diseases such as cancer. The compound exhibits structural similarities to other nicotinamide derivatives, which have been shown to possess significant biological activities.

Key Features of this compound:

  • Chemical Formula : C11_{11}H12_{12}N2_2O
  • Molecular Weight : 188.23 g/mol
  • Mechanism : Inhibits TGFβR1 and ALK4 kinases with low IC50 values (around 39 nM) indicating strong potency against these targets .

Kinase Inhibition Studies

Research has demonstrated that this compound effectively inhibits several kinases involved in cell proliferation and survival. In a study involving cynomolgus macaques, the compound was associated with significant renal tumor development when administered alongside other kinase inhibitors, suggesting its potent biological activity in vivo .

CompoundIC50 (nM)Target Kinase
This compound39TGFβR1
N-(2-hydroxypropyl)nicotinamide37TGFβR1
SCIO-97420ALK4

Antimalarial Activity

Further investigations into related compounds have revealed that modifications in the cyclopropyl group significantly affect biological activity. For instance, the removal or alteration of this group led to a marked decrease in antiparasitic activity against Plasmodium falciparum, indicating its critical role in maintaining efficacy .

Case Study Overview

A notable case study explored the effects of this compound on renal tumors in macaques. The study highlighted that exposure to this compound, combined with others, resulted in invasive malignant epithelial neoplasms. The findings underscored the necessity for careful evaluation of long-term exposure to kinase inhibitors .

Implications for Cancer Therapy

The potential application of this compound as a therapeutic agent in cancer treatment is supported by its ability to inhibit key signaling pathways involved in tumor growth. Its selectivity for TGFβR1 and ALK4 positions it as a candidate for further development in targeted cancer therapies.

Properties

IUPAC Name

N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRHJJHEZUMSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180436
Record name Isonicotinamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25764-75-4
Record name Isonicotinamide, N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25764-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isonicotinic acid ethyl ester (3.0 g, 20 mmol) was mixed with cyclopropylamine (2 ml) at 120° C. in a sealed vial for 40 h. The reaction mixture was triturated with ether to give 1.62 g (50%) of N-cyclopropyl-isonicotinamide as off-white solid. 1H-NMR(CDCl3) d (ppm): 8.73 (d, 2H), 7.60 (d, 2H) and 6.55 (w, 1H), 2.92 (m, 1H), 0.90 (m, 2H) and 0.66 (m, 2H). Step 2: N-Cyclopropyl-isonicotinimidoyl chloride hydrochloride: N-Cyclopropyl-isonicotinamide (1.62 g, 10 mmol) was reacted with SOCl2 (12 g, 100 mol) at 80° C. overnight. The reaction mixture was concentrated and triturated with dichloromethane to give 1.3 g (64%) of N-cyclopropyl-isonicotinimidoyl chloride hydrochloride as yellow solid. Step 3: 4-(5-{2-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propyl}-4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine: (R)-3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-butyric acid hydrazide (56 mg, 0.2 mmol) was mixed with N-cyclopropyl-isonicotinimidoyl chloride hydrochloride (40.6 mg, 0.2 mmol) and K2CO3 (60 mg, 0.43 mmol) in DM (1 ml) at 100° C. for 3 h. The reaction mixture was dilute with dichloromethane and then washed with water. The organic layer was concentrated and purified with 5˜6% methanol in ethyl acetate to give 32 mg (39%) of the title comound. 1H-NMR(CDCl3) d (ppm): 8.78 (d, 2H), 8.05 (s, 1H), 7.96(d, 1H), 7.73(d, 2H), 7.45(m, 2H), 4.15 (q, 1H), 3.64 (dd, 1H), 3.31 (m, 2H), 1.68 (d, 3H), 1.25 (m, 2H) and 0.79 (m, 2H).
Quantity
3 g
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2 mL
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Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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